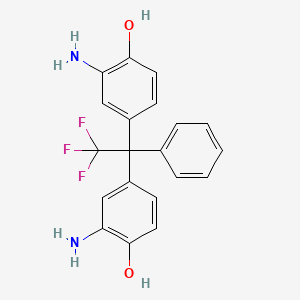
2,2-Bis(3-amino-4-hydroxyphenyl)-2-phenyl-1,1,1-trifluoroethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Bis(3-amino-4-hydroxyphenyl)-2-phenyl-1,1,1-trifluoroethane is an aromatic diamine compound known for its unique chemical structure and properties. This compound is characterized by the presence of amino and hydroxy groups on the phenyl rings, as well as a trifluoromethyl group attached to the central carbon atom. It is used in various scientific and industrial applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis(3-amino-4-hydroxyphenyl)-2-phenyl-1,1,1-trifluoroethane typically involves the reaction of 3-amino-4-hydroxybenzaldehyde with trifluoroacetophenone in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The raw materials are mixed in reactors equipped with temperature and pressure control systems. The reaction is monitored to ensure optimal yield and purity. After the reaction is complete, the product is isolated and purified using industrial-scale separation techniques such as distillation or filtration.
Chemical Reactions Analysis
Types of Reactions
2,2-Bis(3-amino-4-hydroxyphenyl)-2-phenyl-1,1,1-trifluoroethane undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The amino groups can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
2,2-Bis(3-amino-4-hydroxyphenyl)-2-phenyl-1,1,1-trifluoroethane has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of polyimides and polybenzoxazoles, which are important materials in the production of high-performance polymers.
Biology: Investigated for its potential use in biosensors and bioimaging due to its fluorescent properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of certain diseases, including cancer.
Industry: Utilized in the production of advanced materials such as membranes and coatings with high thermal and chemical stability.
Mechanism of Action
The mechanism of action of 2,2-Bis(3-amino-4-hydroxyphenyl)-2-phenyl-1,1,1-trifluoroethane involves its interaction with molecular targets such as enzymes and receptors. The amino and hydroxy groups can form hydrogen bonds and other interactions with biological molecules, affecting their function. The trifluoromethyl group enhances the compound’s stability and reactivity, making it a valuable tool in various applications.
Comparison with Similar Compounds
Similar Compounds
- 2,2-Bis(3-amino-4-hydroxyphenyl)hexafluoropropane
- 2,2-Bis(3-amino-4-hydroxyphenyl)pentafluoropropane
Uniqueness
2,2-Bis(3-amino-4-hydroxyphenyl)-2-phenyl-1,1,1-trifluoroethane is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers enhanced stability and reactivity, making it suitable for a wider range of applications.
Properties
CAS No. |
144080-76-2 |
|---|---|
Molecular Formula |
C20H17F3N2O2 |
Molecular Weight |
374.4 g/mol |
IUPAC Name |
2-amino-4-[1-(3-amino-4-hydroxyphenyl)-2,2,2-trifluoro-1-phenylethyl]phenol |
InChI |
InChI=1S/C20H17F3N2O2/c21-20(22,23)19(12-4-2-1-3-5-12,13-6-8-17(26)15(24)10-13)14-7-9-18(27)16(25)11-14/h1-11,26-27H,24-25H2 |
InChI Key |
KGRCUVXWCDKABN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC(=C(C=C2)O)N)(C3=CC(=C(C=C3)O)N)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


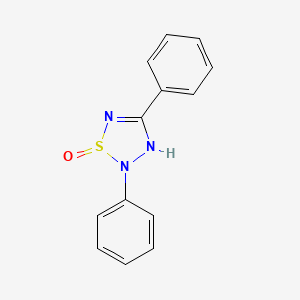
![1-[1-Methyl-4-(pyridin-2-yl)piperidin-4-yl]propan-1-one](/img/structure/B14264116.png)
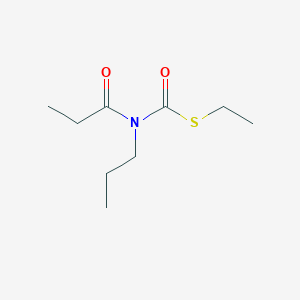
![Benzene, 1-[4-(1,1-dimethylethyl)-1-cyclohexen-1-yl]-3-iodo-](/img/structure/B14264123.png)

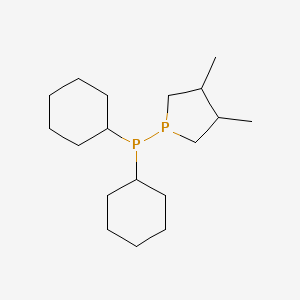
![(5Z)-2-amino-5-[1-bromo-2-(4-methoxyphenyl)-2-oxoethylidene]-1,3-oxazol-4-one](/img/structure/B14264136.png)
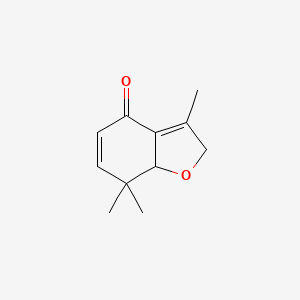
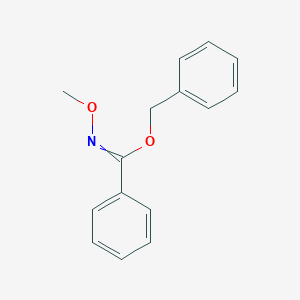
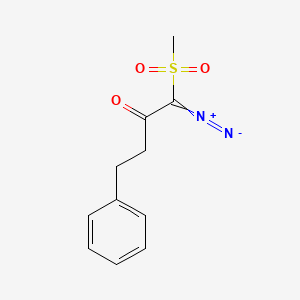
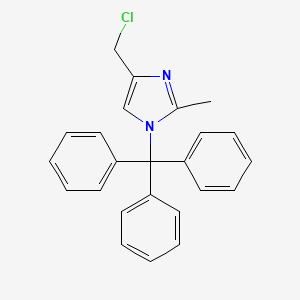
![4-{4-[(Cyanomethyl)(methyl)amino]anilino}-4-oxobutanoic acid](/img/structure/B14264170.png)
![2-[2-(2-Chlorophenyl)hydrazinylidene]-4,5-diphenyl-2H-imidazole](/img/structure/B14264176.png)
![2-Propenamide, 2-[(phenylthio)methyl]-](/img/structure/B14264180.png)
